molecular formula C4H5ClN2 B587075 5-Chloro-1-methylimidazole-13C4 CAS No. 1391052-92-8

5-Chloro-1-methylimidazole-13C4

Cat. No. B587075
M. Wt: 120.517
InChI Key: NYDGOZPYEABERA-JCDJMFQYSA-N
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Patent
US05356922

Procedure details

33 g (0.28 mol) of 5-chloro-1-methylimidazole in 200 ml of fuming sulfuric acid are heated at 160°-180° C. for 4 hours. After cooling, the reaction mixture is cautiously added to ice. The product crystallizes out from the cold aqueous solution (about 1.5 l). After recrystallizing twice from water, the title compound is obtained in the form of coarse yellowish crystals of melting point 309°-310° C.
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:6]([CH3:7])[CH:5]=[N:4][CH:3]=1.[S:8](=O)(=[O:11])([OH:10])[OH:9]>>[Cl:1][C:2]1[N:6]([CH3:7])[CH:5]=[N:4][C:3]=1[S:8]([OH:11])(=[O:10])=[O:9]

Inputs

Step One
Name
Quantity
33 g
Type
reactant
Smiles
ClC1=CN=CN1C
Name
Quantity
200 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
the reaction mixture is cautiously added to ice
CUSTOM
Type
CUSTOM
Details
The product crystallizes out from the cold aqueous solution (about 1.5 l)
CUSTOM
Type
CUSTOM
Details
After recrystallizing twice from water

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(N=CN1C)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.